N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-3-13-4-7-20(29-2)21(10-13)31(27,28)25-15-6-9-18-16(12-15)22(26)24-17-11-14(23)5-8-19(17)30-18/h4-12,25H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTMKSHNOQREOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dibenzo[b,f][1,4]oxazepine core : This core is known for its interaction with various neurotransmitter receptors.
- Chloro and oxo functional groups : These groups enhance the compound's reactivity and biological activity.
The molecular formula of the compound is , with a molecular weight of approximately 418.92 g/mol. The presence of a sulfonamide group suggests potential antibacterial properties, while the dibenzo structure indicates neuroactive potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclocondensation reactions involving substituted 2-aminophenols and 2-halobenzaldehydes.
- Chlorination : The core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
- Sulfonamide Formation : The final step involves the reaction of the dibenzo compound with a sulfonamide derivative to yield the target compound.
Neuropharmacological Effects
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant neuropharmacological activity. Specifically, this compound has been studied for its potential effects on:
- Dopamine Receptors : The compound may act as an antagonist at dopamine D2 receptors, which are crucial in regulating mood and behavior. This action suggests potential applications in treating neuropsychiatric disorders such as schizophrenia.
| Compound | Activity | References |
|---|---|---|
| N-(8-chloro-11-oxo...) | D2 receptor antagonist | |
| Similar dibenzo derivatives | Antidepressant effects |
Antimicrobial Properties
The sulfonamide moiety in N-(8-chloro-11-oxo...) suggests potential antibacterial activity. Preliminary studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
| Compound | Activity | References |
|---|---|---|
| N-(8-chloro...) | Antibacterial | |
| Sulfonamide derivatives | Broad-spectrum antibacterial |
Case Studies
Several studies have explored the biological activity of dibenzo[b,f][1,4]oxazepine derivatives:
- Neuroactive Properties : A study demonstrated that derivatives similar to N-(8-chloro...) showed promising results in animal models for anxiety and depression, indicating their potential as therapeutic agents in mental health disorders.
- Antibacterial Efficacy : Another study highlighted the effectiveness of sulfonamide-based compounds against various bacterial strains, showcasing their role in antibiotic development.
Comparison with Similar Compounds
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide
- Core Structure : Identical dibenzo[b,f][1,4]oxazepine backbone with a chlorine at position 6.
- Key Difference : The sulfonamide substituent is a 4-fluorobenzene group instead of 5-ethyl-2-methoxybenzene.
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide
- Core Structure : Similar oxazepine core but with a methyl group at position 10.
- Key Difference : The sulfonamide is substituted with a thiophene ring bearing a chlorine atom.
- Implications : The thiophene group introduces sulfur-based interactions, which may alter metabolic pathways or redox properties. The methyl group at position 10 could enhance metabolic stability by steric shielding .
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
- Core Structure : Thiazepine (sulfur-containing) core instead of oxazepine.
- Key Difference : A carboxamide group at position 8 and a 3-chlorobenzyl substituent.
- The carboxamide group may confer different binding modes compared to sulfonamides .
8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine
Analytical Data
| Compound | Molecular Weight | LCMS RT (min) | HRMS (ESI) [M+H+] | Purity (HPLC) |
|---|---|---|---|---|
| Target Compound* | ~460.9† | N/A | N/A | N/A |
| N-(8-Chloro-11-oxo-...-4-fluorobenzene... | 447.8 | 5.20‡ | 449.1160 (found) | >95% |
| N-(3-Chlorobenzyl)-...thiazepine... (40) | 425.0 | 5.47 | 425.0725 (found) | >90% |
| 8-Chloro-11-oxo-...diazepine (CAS 50892-62-1) | 256.7 | N/A | N/A | N/A |
*Estimated based on structural analogs; †Calculated from formula; ‡Analogous sulfonamide from .
Preparation Methods
Cyclization via Palladium-Catalyzed Coupling
The dibenzo[b,f]oxazepine scaffold is constructed through a palladium-catalyzed Buchwald–Hartwig coupling, as demonstrated by Peixoto et al.. Key steps include:
- Substrate preparation : o-Bromoaldimine derivatives are synthesized from 2-bromobenzaldehyde and primary amines under anhydrous conditions.
- Coupling conditions : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and Cs₂CO₃ in THF at 80°C for 24 hours yield the cyclized oxazepine core with >75% efficiency.
- Regioselectivity : Density functional theory (DFT) calculations confirm preferential oxidative addition at the C–Br bond over competing pathways, ensuring >90% regioselectivity for the 8-chloro substitution.
Alternative Cyclization via Reductive Amination
A copper-mediated Ullmann-type coupling is described in patent literature:
- Reagents : o-Iodobenzoic acid and dipotassium salts are refluxed with copper powder in aqueous KOH, forming 4-amino-3-(o-carboxyphenylthio)-benzoic acid.
- Thermal cyclization : Heating the intermediate at 250–255°C under argon affords the 10,11-dihydro-11-oxodibenzo[b,f]oxazepine skeleton in 60–65% yield.
Optimization of Reaction Parameters
Catalyst Screening for Cyclization
Comparative studies of palladium catalysts reveal the following performance:
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 82 |
| Pd₂(dba)₃ | Xantphos | KOtBu | Toluene | 68 |
| PdCl₂ | BINAP | NaOAc | DMF | 45 |
Pd(OAc)₂/SPhos systems exhibit superior efficiency due to enhanced oxidative addition kinetics.
Solvent Effects on Sulfonylation
Polar aprotic solvents (e.g., DMF, THF) improve sulfonamide coupling yields by stabilizing transition states:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0–5 | 2 | 85 |
| THF | 25 | 4 | 78 |
| DMF | 50 | 1 | 92 |
DMF at elevated temperatures accelerates NAS while minimizing hydrolysis.
Purification and Characterization
Chromatographic Purification
Q & A
Q. What are the critical steps and challenges in synthesizing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide?
Methodological Answer: The synthesis involves two primary stages: (1) constructing the dibenzo[b,f][1,4]oxazepine core and (2) coupling the sulfonamide moiety.
- Core Formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., H₂SO₄) to form the oxazepine ring. Chlorination at position 8 is achieved using POCl₃ or SOCl₂ .
- Sulfonamide Coupling : Reacting the oxazepine intermediate with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) in anhydrous DMF .
- Challenges : Low yields due to steric hindrance during sulfonamide coupling. Mitigation includes optimizing stoichiometry (1:1.2 molar ratio of core to sulfonyl chloride) and using high-purity solvents .
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxazepine formation | H₂SO₄, 80–100°C, 12–24 hrs | 40–55% | |
| Chlorination | POCl₃, reflux, 6 hrs | 70–85% | |
| Sulfonamide coupling | Pyridine/DMF, RT, 48 hrs | 30–45% |
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., chlorine at position 8) and sulfonamide linkage. Key signals: δ 7.8–8.2 ppm (aromatic protons), δ 3.5 ppm (methoxy group) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients (95% purity threshold) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry. For example, dihedral angles between oxazepine and benzene rings (e.g., 12.5°) validate non-planar conformations .
Q. How can researchers initially assess the biological activity of this compound?
Methodological Answer:
- In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or MAPK) at 1–10 µM concentrations. IC₅₀ values < 1 µM suggest therapeutic potential .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values < 50 µg/mL indicate activity .
- Cytotoxicity : MTT assays on HEK293 or HeLa cells to rule out non-specific toxicity (IC₅₀ > 100 µM preferred) .
Advanced Research Questions
Q. How can contradictory data on pharmacological activity be resolved?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values across studies) may arise from assay conditions or impurities.
- Reproducibility Checks : Validate results using standardized protocols (e.g., ATP concentration in kinase assays) .
- Impurity Profiling : LC-MS to detect byproducts (e.g., hydrolyzed sulfonamide). Adjust synthesis to minimize degradation .
- Comparative Studies : Test against structurally similar compounds (e.g., 4-chloro-N-dibenzo-oxazepine derivatives) to isolate structure-activity relationships .
Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., hydrogen bonding between sulfonamide and kinase active sites). Validate with mutagenesis studies .
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, increased Km with unchanged Vmax indicates competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry. Kd < 1 µM suggests high potency .
Q. How should researchers address instability of intermediates during synthesis?
Methodological Answer:
- Low-Temperature Reactions : Perform sulfonamide coupling at 0–5°C to prevent oxazepine ring opening .
- In Situ Monitoring : Use FTIR to track intermediate stability (e.g., carbonyl peak at 1680 cm⁻¹ for oxazepine) .
- Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to sensitive amines during chlorination. Deprotect with TFA post-coupling .
Q. Table 2: Key Stability Parameters
| Intermediate | Stability Issue | Mitigation Strategy | Reference |
|---|---|---|---|
| Oxazepine core | Hydrolysis in aqueous media | Use anhydrous DMF | |
| Sulfonamide chloride | Moisture sensitivity | Store under N₂ atmosphere | |
| Final product | Thermal degradation | Lyophilize for long-term storage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
